

# Spectral Data of Benzyl Carbamate: A Technical Guide

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## Compound of Interest

Compound Name: *Benzyl benzylcarbamate*

Cat. No.: *B1351978*

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This technical guide provides a comprehensive overview of the spectral data for benzyl carbamate ( $C_8H_9NO_2$ ), a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the  $^1H$  and  $^{13}C$  NMR spectral data for benzyl carbamate.

### $^1H$ NMR Spectral Data

The  $^1H$  NMR spectrum of benzyl carbamate provides information about the different types of protons and their immediate chemical environment.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.56 - 7.54	Doublet	2H	Ar-H (ortho)	7.2
7.46 - 7.39	Multiplet	3H	Ar-H (meta, para)	
5.11	Singlet	2H	-CH <sub>2</sub> -	
4.91	Broad Singlet	2H	-NH <sub>2</sub>	

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz[1]

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
156.4	C=O (Carbamate)
137.0	Ar-C (quaternary)
128.8	Ar-CH
128.5	Ar-CH
128.2	Ar-CH
67.0	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3422 - 3332	Strong	-N-H Stretch
1694	Strong	>C=O Stretch (Carbamate)
1610	Medium	-N-H Bend
1346	Medium	C-N Stretch
1068	Medium	C-O Stretch

Sample Preparation: KBr pellet[1]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The major fragments observed in the electron ionization (EI) mass spectrum of benzyl carbamate are listed below.

m/z	Relative Intensity	Assignment
151	Moderate	[M] <sup>+</sup> (Molecular Ion)
108	High	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
79	High	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

## NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of purified benzyl carbamate.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 8-16.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher frequency for  $^{13}\text{C}$ .
- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

#### Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the spectrum and apply baseline correction.
- Reference the spectrum to the TMS signal.

## FTIR Spectroscopy

#### Sample Preparation (KBr Pellet):

- Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder.
- Add a small amount of benzyl carbamate (approximately 1% by weight) to the KBr and mix thoroughly by grinding.
- Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Resolution: 4  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the empty sample compartment before running the sample.

## Mass Spectrometry

#### Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.

#### Data Acquisition:

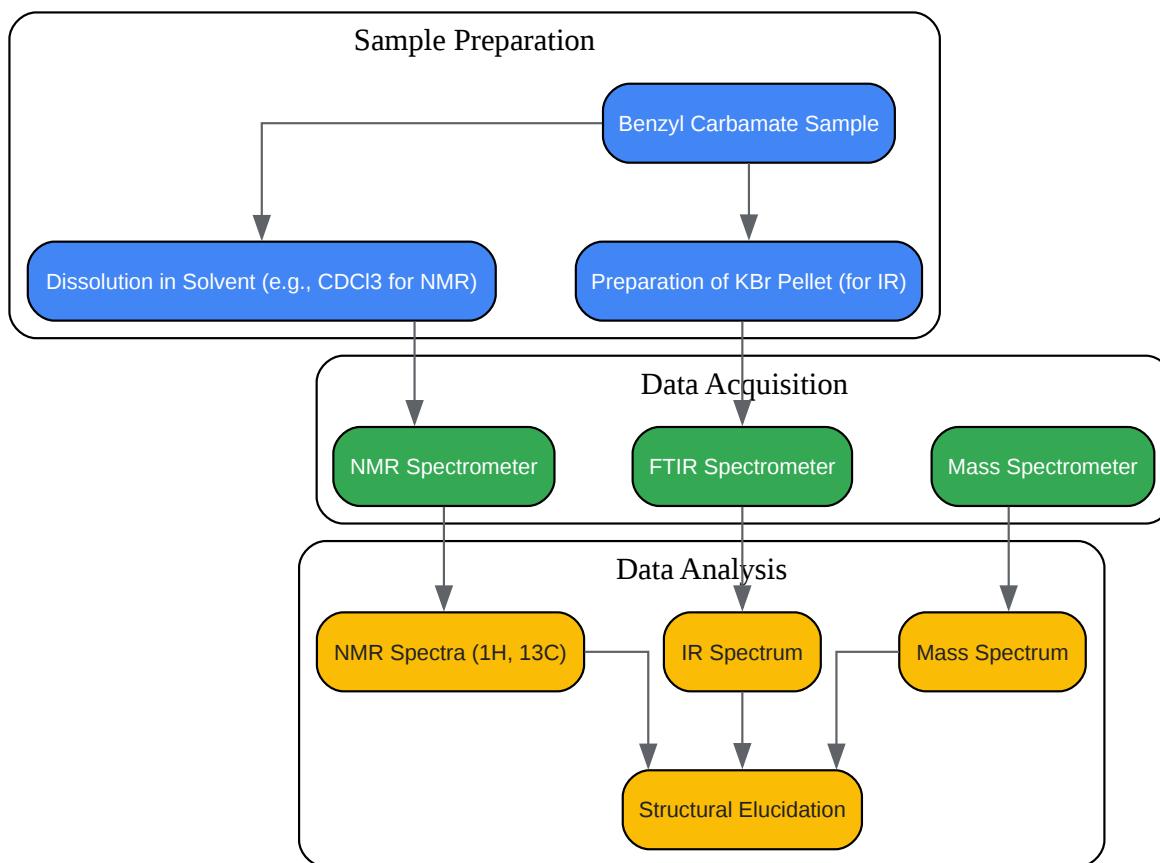
- Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
- Scan Range: A typical mass range would be  $\text{m/z}$  40-300 to ensure detection of the molecular ion and relevant fragments.

- The instrument is operated in positive ion mode.

## Visualizations

### Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like benzyl carbamate.



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Caption: General workflow for obtaining and analyzing spectral data.

## Mass Spectrometry Fragmentation Pathway

The fragmentation of benzyl carbamate in an electron ionization mass spectrometer is a key indicator of its structure. The following diagram illustrates the proposed fragmentation pathway.



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Caption: Proposed fragmentation pathway of benzyl carbamate in EI-MS.

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## References

- 1. rsc.org [rsc.org]
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